3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyridine, quinoline, and dimethylamino groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are combined in the presence of a base to form the desired product . The reaction conditions often require an alkaline medium at room temperature, followed by recrystallization using ethanol to purify the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs of the original compound .
Scientific Research Applications
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in intramolecular charge transfer, which can influence its reactivity and interactions with biological molecules. This property makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Known for its photophysical properties and applications in fluorescence studies.
(E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Used as a laser dye and studied for its spectral characteristics.
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Investigated for its structural and photophysical properties.
Uniqueness
3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one stands out due to its combination of pyridine and quinoline moieties, which confer unique electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with biological targets or unique photophysical behaviors .
Properties
CAS No. |
871507-16-3 |
---|---|
Molecular Formula |
C26H23N3O2 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H23N3O2/c1-29(2)17-24(19-13-15-27-16-14-19)26(30)21-8-11-23(12-9-21)31-18-22-10-7-20-5-3-4-6-25(20)28-22/h3-17H,18H2,1-2H3 |
InChI Key |
ZFYIYLALLZECSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.